4-Nitrophenyl6-O-trityl-a-D-glucopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The trityl group is used to protect the 6-OH position of the glucopyranoside . Specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The trityl group can be substituted under acidic conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the trityl group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of deprotected glucopyranoside derivatives.
Scientific Research Applications
4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is widely used in scientific research, particularly in:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Employed in the investigation of alpha-D-glucopyranoside-specific enzymes.
Industry: Utilized in the production of specific biochemical reagents and substrates.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside involves its interaction with specific enzymes that recognize the alpha-D-glucopyranoside moiety. The trityl group protects the compound during enzymatic reactions, allowing for precise studies of enzyme activity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl a-D-glucopyranoside: Lacks the trityl protection at the 6-OH position.
4-Nitrophenyl b-D-glucopyranoside: Differs in the anomeric configuration of the glucopyranoside.
4-Nitrophenyl 6-O-benzyl-a-D-glucopyranoside: Uses a benzyl group instead of a trityl group for protection.
Uniqueness
4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is unique due to its trityl protection, which provides stability and specificity in enzymatic assays. This makes it particularly valuable in research settings where precise control over reaction conditions is required .
Properties
Molecular Formula |
C31H29NO8 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2 |
InChI Key |
HUYKQPASBOHHIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
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